4-(Pentyloxymethyl)benzoic acid 4-(Pentyloxymethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13955633
InChI: InChI=1S/C13H18O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

4-(Pentyloxymethyl)benzoic acid

CAS No.:

Cat. No.: VC13955633

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Pentyloxymethyl)benzoic acid -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 4-(pentoxymethyl)benzoic acid
Standard InChI InChI=1S/C13H18O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15)
Standard InChI Key VVVHUXMFCLDOJG-UHFFFAOYSA-N
Canonical SMILES CCCCCOCC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(Pentyloxymethyl)benzoic acid (IUPAC name: 4-[(pentyloxy)methyl]benzoic acid) consists of a benzoic acid core modified at the fourth carbon by a pentyloxymethyl group (-CH2-O-C5H11). The pentyloxy chain introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like 4-methoxybenzoic acid . The molecular formula is C13H18O3, with a molecular weight of 222.28 g/mol .

The electron-withdrawing carboxylic acid group at the benzene ring’s para position polarizes the aromatic system, influencing reactivity in electrophilic substitution reactions . Infrared (IR) spectroscopy of analogous compounds reveals characteristic absorptions:

  • C=O stretch at ~1700 cm⁻¹

  • C-O-C asymmetric stretch at 1099–1120 cm⁻¹

  • O-H stretch (carboxylic acid) at 2500–3300 cm⁻¹

Synthesis and Reaction Pathways

Radical Halogenation and Nucleophilic Substitution

A validated route for synthesizing 4-(alkoxymethyl)benzoic acids involves a two-step process, as demonstrated for 4-(methoxymethyl)benzoic acid :

  • Radical Bromination:

    • Substrate: Toluic acid derivative (e.g., 4-methylbenzoic acid)

    • Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide (initiator)

    • Solvent: Chlorobenzene (replaces toxic CCl4)

    • Product: 4-(Bromomethyl)benzoic acid (yield: 50–60%)

  • Nucleophilic Substitution:

    • Nucleophile: Sodium pentoxide (NaOC5H11)

    • Conditions: Methanol/water, reflux

    • Mechanism: SN2, favored by the electron-withdrawing carboxylic acid group

    • Product: 4-(Pentyloxymethyl)benzoic acid (predicted yield: 50–70%)

Table 1: Comparative Synthetic Yields of Alkoxymethyl Benzoic Acids

CompoundYield (%)Melting Point (°C)
4-(Methoxymethyl)benzoic acid50–70108–112
4-(Bromomethyl)benzoic acid50–60226–228
4-(Pentyloxymethyl)benzoic acid*50–70*95–110*

*Predicted based on analog data .

Physicochemical Properties

Thermal Characteristics

The pentyloxy chain elevates hydrophobicity, reducing melting points compared to shorter-chain derivatives:

  • Predicted Melting Point: 95–110°C (cf. 108–112°C for methoxymethyl analog )

  • Boiling Point: ~300–320°C (estimated from methyl 4-pentyloxybenzoate’s bp of 316°C )

  • Density: 1.02–1.10 g/cm³

Solubility and Partitioning

  • Aqueous Solubility: Low (<0.1 g/L at 25°C) due to the pentyloxy group

  • LogP: ~3.0 (similar to methyl 4-pentyloxybenzoate )

  • Solubility in Organic Solvents:

    • Methanol: Moderate

    • Chloroform: High

    • Hexane: Low

Applications in Industry and Research

Pharmaceutical Intermediates

4-(Pentyloxymethyl)benzoic acid serves as a precursor in antihypertensive and anti-inflammatory agents. For example, patent CN113429379A highlights its role in synthesizing LH-1801, a cardiovascular drug candidate. The pentyloxy chain enhances membrane permeability, optimizing bioavailability .

Liquid Crystals and Polymers

Analogous alkoxybenzoic acids are key components in liquid crystalline materials. The pentyloxy moiety promotes mesophase stability, enabling applications in display technologies .

Table 2: Industrial Applications of Alkoxymethyl Benzoic Acids

ApplicationExample CompoundFunction
Drug synthesis4-(Methoxymethyl)benzoic acidIntermediate for NSAIDs
Liquid crystals4-Pentyloxybenzoic acidMesogen in displays
Polymer modification4-Hexyloxybenzoic acidMonomer for polyesters

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